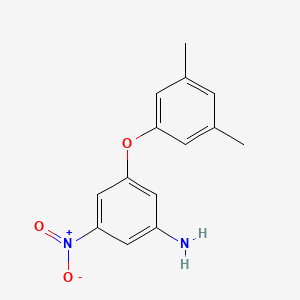
3-(3,5-Dimethylphenoxy)-5-nitroaniline
Übersicht
Beschreibung
3-(3,5-Dimethylphenoxy)-5-nitroaniline, commonly known as DNAN, is a nitroaromatic compound that has garnered significant attention in recent years due to its potential applications in various fields, including military, agriculture, and pharmaceuticals. DNAN is a high-energy material that possesses excellent thermal stability, making it an ideal candidate for use in explosives. Moreover, the compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's.
Wirkmechanismus
The mechanism of action of DNAN varies depending on its application. In the military, DNAN is used as an explosive that releases a large amount of energy upon detonation. The energy released is due to the decomposition of DNAN, which produces various gases, including nitrogen, carbon dioxide, and water vapor. In cancer treatment, DNAN works by inhibiting the growth and proliferation of cancer cells. DNAN selectively targets cancer cells by binding to specific receptors on their surface, thereby preventing them from dividing and growing. In Alzheimer's treatment, DNAN works by inhibiting the production of amyloid-beta. Amyloid-beta is a protein that is associated with the development of Alzheimer's disease. DNAN inhibits the production of amyloid-beta by blocking the activity of an enzyme called beta-secretase.
Biochemical and Physiological Effects
DNAN has various biochemical and physiological effects depending on its application. In the military, DNAN can cause severe injuries and fatalities if not handled properly. The compound is highly explosive and can release a large amount of energy upon detonation. In cancer treatment, DNAN can cause side effects such as nausea, vomiting, and hair loss. However, these side effects are usually temporary and can be managed with medication. In Alzheimer's treatment, DNAN can cause side effects such as headaches, dizziness, and gastrointestinal disturbances. However, these side effects are usually mild and can be managed with medication.
Vorteile Und Einschränkungen Für Laborexperimente
DNAN has several advantages and limitations for lab experiments. One of the main advantages of DNAN is its excellent thermal stability, which makes it an ideal candidate for use in high-energy materials. Moreover, DNAN is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, DNAN has several limitations for lab experiments. The compound is highly explosive and can pose a significant risk to personnel and equipment if not handled properly. Moreover, DNAN has limited solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research and development of DNAN. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new applications for DNAN, including its use in agriculture and environmental remediation. Moreover, there is a need for further research on the mechanism of action of DNAN in cancer and Alzheimer's treatment, which could lead to the development of more effective therapies. Overall, the research and development of DNAN have significant implications for various fields and could lead to the development of new technologies and therapies.
Wissenschaftliche Forschungsanwendungen
DNAN has been extensively studied for its potential applications in various fields. In the military, DNAN is used as a high-energy material for the production of explosives. Its excellent thermal stability and insensitivity to shock and friction make it an ideal candidate for use in military applications. Moreover, DNAN has shown promising results in the treatment of various diseases, including cancer and Alzheimer's. In cancer treatment, DNAN is used as a chemotherapeutic agent that selectively targets cancer cells while leaving healthy cells unharmed. In Alzheimer's treatment, DNAN is used to inhibit the production of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenoxy)-5-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-10(2)5-13(4-9)19-14-7-11(15)6-12(8-14)16(17)18/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKLWMCKHKORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265604 | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438218-61-2 | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



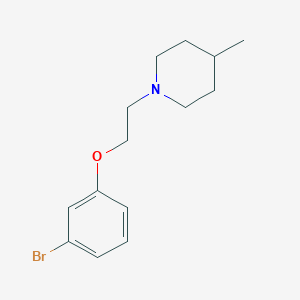

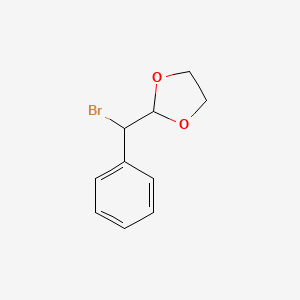
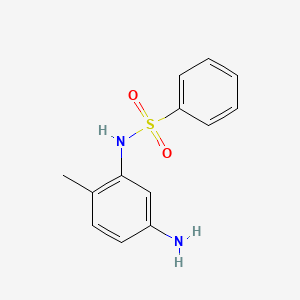

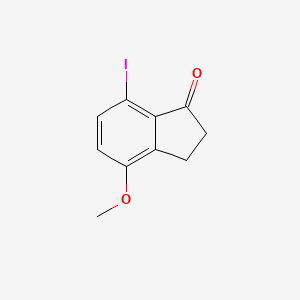
![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)
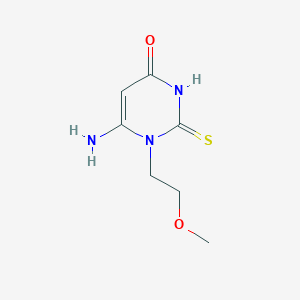
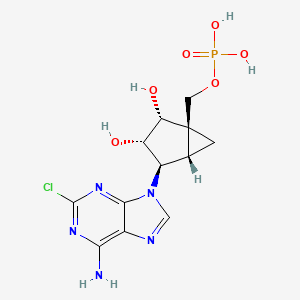
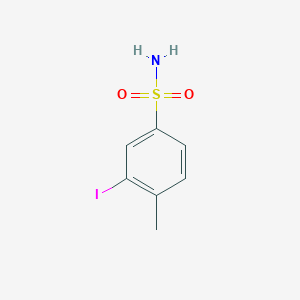


![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)
![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)